N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a pyridine ring attached to the thiadiazole ring, which is further connected to a cyclobutanecarboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of 3-aminopyridine with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with cyclobutanecarboxylic acid chloride to form the final product. The reaction conditions usually involve the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine, TBHP, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions can vary, but typical conditions include the use of solvents like toluene or ethyl acetate and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols
Scientific Research Applications
N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide include:
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- Imidazo[2,1-b]thiazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C12H12N4OS |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H12N4OS/c17-10(8-3-1-4-8)14-12-16-15-11(18-12)9-5-2-6-13-7-9/h2,5-8H,1,3-4H2,(H,14,16,17) |
InChI Key |
FKZHQMDFHHCAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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